molecular formula C16H19N3O B2436094 1-{2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]pyrrolidin-1-yl}prop-2-en-1-one CAS No. 2191110-75-3

1-{2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]pyrrolidin-1-yl}prop-2-en-1-one

Cat. No.: B2436094
CAS No.: 2191110-75-3
M. Wt: 269.348
InChI Key: VFAANAUUBAFMNM-UHFFFAOYSA-N
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Description

1-{2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]pyrrolidin-1-yl}prop-2-en-1-one is a complex organic compound featuring a benzimidazole moiety linked to a pyrrolidine ring via a prop-2-en-1-one bridge. Benzimidazole derivatives are known for their broad range of biological activities, making this compound of significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]pyrrolidin-1-yl}prop-2-en-1-one typically involves the condensation of 2-methylbenzimidazole with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-{2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]pyrrolidin-1-yl}prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-{2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]pyrrolidin-1-yl}prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]pyrrolidin-1-yl}prop-2-en-1-one involves its interaction with various molecular targets. The benzimidazole moiety can intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Uniqueness: 1-{2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]pyrrolidin-1-yl}prop-2-en-1-one is unique due to its combined structural features of benzimidazole and pyrrolidine, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

1-[2-[(2-methylbenzimidazol-1-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-3-16(20)18-10-6-7-13(18)11-19-12(2)17-14-8-4-5-9-15(14)19/h3-5,8-9,13H,1,6-7,10-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAANAUUBAFMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCCN3C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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